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molecular formula C24H58N2O7P2 B8381849 Bis(tributylammonium) pyrophosphate

Bis(tributylammonium) pyrophosphate

Cat. No. B8381849
M. Wt: 548.7 g/mol
InChI Key: WRMXOVHLRUVREB-UHFFFAOYSA-N
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Patent
US07771973B2

Procedure details

Tetrasodium diphosphate decahydrate (1.5 g, 3.4 mmol) was dissolved in water (34 ml) and the solution was applied to a column of dowex in the H+ form. The column was eluted with water. The eluent dropped directly into a cooled (ice bath) and stirred solution of tri-n-butylamine (1.6 ml, 6.8 mmol) in EtOH (14 ml). The column was washed until the pH of the eluent increased to 6. The aq. ethanol solution was evaporated to dryness and then co-evaporated twice with ethanol and twice with anhydrous DMF. The residue was dissolved in DMF (6.7 ml). The pale yellow solution was stored over 4 Å molecular sieves.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.[O-:11][P:12]([O:15][P:16]([O-:19])([O-:18])=[O:17])(=[O:14])[O-:13].[Na+].[Na+].[Na+].[Na+].[CH2:24]([N:28]([CH2:33][CH2:34][CH2:35][CH3:36])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:25][CH2:26][CH3:27]>O.CCO>[O-:13][P:12]([O:15][P:16]([OH:19])([OH:18])=[O:17])(=[O:11])[O-:14].[CH2:33]([NH+:28]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:34][CH2:35][CH3:36].[CH2:33]([NH+:28]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:34][CH2:35][CH3:36] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14,18.19.20|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
34 mL
Type
solvent
Smiles
O
Step Two
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
14 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was eluted with water
ADDITION
Type
ADDITION
Details
The eluent dropped directly into
TEMPERATURE
Type
TEMPERATURE
Details
a cooled (ice bath)
WASH
Type
WASH
Details
The column was washed until the pH of the eluent
TEMPERATURE
Type
TEMPERATURE
Details
increased to 6
CUSTOM
Type
CUSTOM
Details
The aq. ethanol solution was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DMF (6.7 ml)

Outcomes

Product
Name
Type
Smiles
[O-]P([O-])(=O)OP(=O)(O)O.C(CCC)[NH+](CCCC)CCCC.C(CCC)[NH+](CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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